molecular formula C12H19N B13548676 4-Methyl-3-phenylpentan-1-amine

4-Methyl-3-phenylpentan-1-amine

Cat. No.: B13548676
M. Wt: 177.29 g/mol
InChI Key: DRJRRUMKJWPOSR-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylpentan-1-amine is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by a phenyl group attached to a pentan-1-amine backbone, with a methyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylpentan-1-amine typically involves the reaction of 4-methyl-1-phenylpentan-1-one with ammonia or an amine under reductive amination conditions . This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenylpentan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

4-Methyl-3-phenylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-phenylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position and the phenyl group attached to the pentan-1-amine backbone contribute to its unique reactivity and applications .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-methyl-3-phenylpentan-1-amine

InChI

InChI=1S/C12H19N/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3

InChI Key

DRJRRUMKJWPOSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN)C1=CC=CC=C1

Origin of Product

United States

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